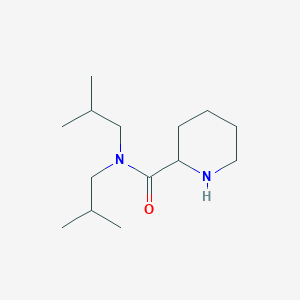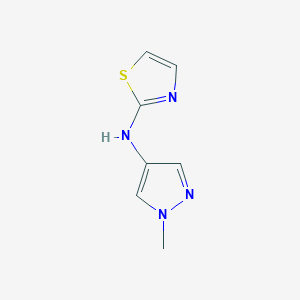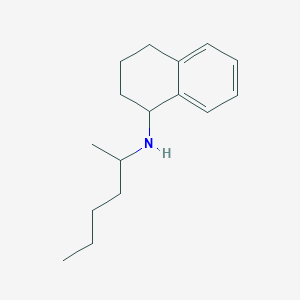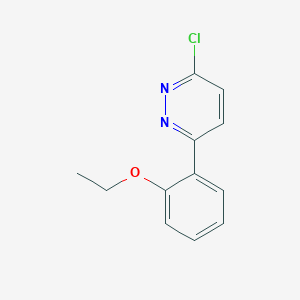
3-Chloro-6-(2-ethoxyphenyl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(2-ethoxyphenyl)pyridazine, also known as CEPP, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with an aromatic ring, a nitrogen atom and three chlorine atoms. CEPP has been used in a variety of different research areas, including drug discovery, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Activity
3-Chloro-6-(2-ethoxyphenyl)pyridazine: has been studied for its potential as an antimicrobial agent. Pyridazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This compound could be synthesized into various derivatives that target different types of bacteria and fungi, contributing to the development of new antibiotics or antifungal medications.
Antidepressant Properties
The pyridazine scaffold is present in some commercially available drugs with antidepressant effects . Research into 3-Chloro-6-(2-ethoxyphenyl)pyridazine could lead to the development of novel antidepressants, especially considering the unique structure that may interact favorably with biological targets in the central nervous system.
Anti-Hypertensive Applications
Pyridazine derivatives have shown anti-hypertensive effects, which could make 3-Chloro-6-(2-ethoxyphenyl)pyridazine a candidate for the development of new blood pressure-lowering drugs . Its unique structure could offer advantages over existing medications, such as improved efficacy or reduced side effects.
Anticancer Research
The pyridazine ring is a common feature in molecules with anticancer activity . 3-Chloro-6-(2-ethoxyphenyl)pyridazine could be investigated for its potential to inhibit cancer cell growth or proliferation, possibly leading to new therapies for various types of cancer.
Antiplatelet and Cardiovascular Health
Pyridazine derivatives have been used in antiplatelet agents, which are important in the management of cardiovascular diseases . Research into 3-Chloro-6-(2-ethoxyphenyl)pyridazine could explore its application in preventing blood clots, thereby contributing to cardiovascular health.
Agrochemical Applications
Some pyridazine derivatives are known to have herbicidal properties . 3-Chloro-6-(2-ethoxyphenyl)pyridazine could be utilized in the synthesis of new agrochemicals that help in controlling weeds and pests, enhancing crop protection strategies.
Propriétés
IUPAC Name |
3-chloro-6-(2-ethoxyphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-11-6-4-3-5-9(11)10-7-8-12(13)15-14-10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDFEHIIXOVDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-ethoxyphenyl)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




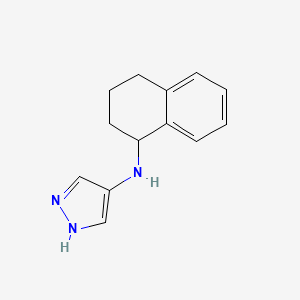
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461291.png)


![(Hexan-2-yl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1461295.png)
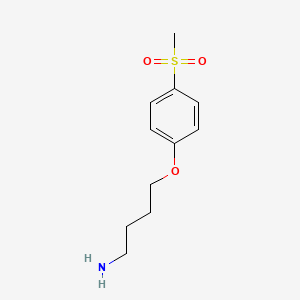
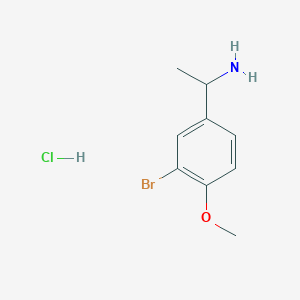
![2-[(Morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1461299.png)
